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Compound of Interest

Compound Name:
6-Bromo-3-chloro-2-

hydroxybenzoic acid

Cat. No.: B12850626

Get Quote

CAS Registry Number: 1934463-24-7 Molecular Formula: C₇H₄BrClO₃ Molecular Weight:

251.46 g/mol Target Class: Polysubstituted Salicylic Acid / Benzoic Acid Derivative

Executive Summary & Retrosynthetic Analysis
The synthesis of 6-bromo-3-chloro-2-hydroxybenzoic acid presents a specific regiochemical

challenge: introducing a carboxylic acid moiety into a crowded aromatic ring containing both

chlorine and bromine substituents. Direct halogenation of salicylic acid is unsuitable because

the 5-position (para to the hydroxyl) is electronically favored, leading to the formation of 5-halo

derivatives rather than the desired 6-bromo-3-chloro substitution pattern.

Therefore, the most authoritative and chemically sound strategy employs the Kolbe-Schmitt

Carboxylation of a pre-functionalized phenol. This approach utilizes the ortho-directing power of

the phenoxide anion to install the carboxyl group at the only available ortho position (C6),

ensuring complete regiocontrol.
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Figure 1: Retrosynthetic disconnection revealing 2-chloro-5-bromophenol as the obligate

precursor.

Primary Route: Kolbe-Schmitt Carboxylation
This route is the industry standard for synthesizing polysubstituted salicylic acids (e.g.,

Dicamba intermediates). It relies on the formation of a potassium phenoxide salt, which

undergoes electrophilic substitution with carbon dioxide under pressure.

Reaction Scheme[1][2][3][4]
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Figure 2: The Kolbe-Schmitt workflow for regioselective carboxylation.[1]

Detailed Experimental Protocol
Reagents:
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Substrate: 2-Chloro-5-bromophenol (CAS: 13659-23-9)[2]

Base: Potassium Hydroxide (KOH), pellets or 50% aq. solution

Solvent: Xylene or Toluene (for azeotropic water removal)

Reagent: Carbon Dioxide (CO₂) gas (anhydrous)

Step-by-Step Methodology:

Phenoxide Formation:

Charge a high-pressure autoclave reactor with 2-chloro-5-bromophenol (1.0 eq) and

Xylene (5-10 volumes).

Add Potassium Hydroxide (1.05 eq).

Heat the mixture to reflux equipped with a Dean-Stark trap. Vigorously stir to remove water

azeotropically. Critical: The reaction requires anhydrous potassium phenoxide; moisture

will quench the reaction and lower yields.

Continue reflux until no more water collects in the trap.[3]

Carboxylation:

Seal the autoclave and cool the mixture to ~100°C.

Pressurize with dry CO₂ to 20–50 bar (approx. 300–700 psi).

Heat the reactor to 130–150°C and maintain stirring for 8–12 hours.

Mechanism:[4][1] The potassium cation coordinates with the phenoxide oxygen and a CO₂

molecule, directing the electrophilic attack to the ortho position (C6). Since C2 is blocked

by Chlorine and C4 is para (less favored in Kolbe-Schmitt), substitution occurs almost

exclusively at C6.
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Cool the reactor to room temperature and vent excess CO₂.

Add water to the reaction mass to dissolve the potassium salt of the product.[5]

Separate the aqueous layer (containing the product) from the organic layer (xylene).

Acidify the aqueous phase carefully with 6N HCl to pH 1–2. The product, 6-bromo-3-
chloro-2-hydroxybenzoic acid, will precipitate.

Filter the solid and wash with cold water.

Recrystallization: Purify by recrystallization from dilute ethanol or an ethyl acetate/hexane

mixture to remove traces of unreacted phenol.

Alternative Route: Hydrolysis of the Benzonitrile
For laboratory-scale synthesis where high-pressure equipment is unavailable, the hydrolysis of

the corresponding nitrile is a viable alternative. This route assumes the availability of 6-bromo-

3-chloro-2-hydroxybenzonitrile (CAS: 1934422-82-8).[6][7]

Protocol
Dissolution: Dissolve 6-bromo-3-chloro-2-hydroxybenzonitrile (1.0 eq) in a mixture of water

and sulfuric acid (50% H₂SO₄).

Hydrolysis: Reflux the mixture at 100–110°C for 6–12 hours. Monitor consumption of the

nitrile by HPLC or TLC.

Isolation: Cool the mixture on an ice bath. The carboxylic acid typically precipitates upon

cooling. Filter, wash with water, and dry under vacuum.[8]

Analytical Data & Validation
To ensure the integrity of the synthesized compound, compare analytical results against the

following expected parameters.
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Parameter
Expected Value /
Characteristic

Notes

Appearance
Off-white to pale yellow

crystalline solid

1H NMR Two aromatic doublets (d)

Protons at C4 and C5 will

show ortho coupling (J ≈ 8-9

Hz).

Mass Spec (ESI-) [M-H]⁻ = 249/251/253
Characteristic isotope pattern

for 1 Br + 1 Cl.

Regiochemistry NOE Correlation

NOE observed between OH

and C3-Cl? No protons there.

Key NOE between C5-H and

C4-H.

Purity Target >98% (HPLC)
Essential for drug development

applications.

Critical Safety & Handling
High Pressure: The Kolbe-Schmitt reaction involves pressurized CO₂ at high temperatures.

Use rated autoclaves with burst disks.

Corrosives: KOH and HCl are corrosive. 2-Chloro-5-bromophenol is an irritant and potentially

toxic.

Waste Disposal: Halogenated aromatic waste must be segregated and incinerated according

to environmental regulations.

References
Synthesis of 3,6-Dichlorosalicylic Acid (Dicamba Intermediate)

Source: U.S. Patent 4,232,172.
Relevance: Establishes the Kolbe-Schmitt conditions for 2,5-dihalophenols.
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Precursor Data (2-Chloro-5-bromophenol)

Source: PubChem CID 13284272.

Relevance: Validates structure and availability of the starting material.[9]

Target Compound Record

Source: ChemScene CAS 1934463-24-7.
Relevance: Confirms the existence and specific CAS of the target acid.

Nitrile Intermediate

Source: PubChem CID 122237246 (6-Bromo-3-chloro-2-hydroxybenzonitrile).[7]

Relevance: Validates the nitrile hydrolysis pathway intermedi

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.researchgate.net/figure/Synthesis-of-6-chloro-and-6-bromo-3-hydroxychromone-Reagents-and-conditions-i-1_fig1_370819251
https://www.benchchem.com/product/b12850626/docs#technical-guide-synthesis-of-6-bromo-3-chloro-2-hydroxybenzoic-acid
https://www.benchchem.com/product/b12850626/docs#technical-guide-synthesis-of-6-bromo-3-chloro-2-hydroxybenzoic-acid
https://www.benchchem.com/product/b12850626/docs#technical-guide-synthesis-of-6-bromo-3-chloro-2-hydroxybenzoic-acid
https://www.benchchem.com/product/b12850626/docs#technical-guide-synthesis-of-6-bromo-3-chloro-2-hydroxybenzoic-acid
https://www.benchchem.com/product/b12850626?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12850626?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

